2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester
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Overview
Description
Preparation Methods
The synthesis of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester can be achieved through several methods. One common method involves the direct acetylation of muramic acid with acetic anhydride in aqueous methanol . Another method includes the acid hydrolysis of methyl 2-acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-5,6-O-isopropylidene-β-D-glucofuranoside . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include ethanethiol and hydrochloric acid, which can lead to the formation of acyclic dithioacetal and internal esters. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester has several scientific research applications:
Chemistry: It is used as a model compound in the study of glycosidic bond formation and hydrolysis.
Biology: It plays a crucial role in the study of bacterial cell wall synthesis and degradation.
Medicine: Research on this compound contributes to the development of antibiotics that target bacterial cell walls.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester involves its incorporation into the peptidoglycan layer of bacterial cell walls. It interacts with enzymes involved in cell wall synthesis, such as transglycosylases and transpeptidases, which catalyze the formation of glycosidic bonds and cross-linking of peptidoglycan chains . This interaction is crucial for maintaining the structural integrity and shape of bacterial cells.
Comparison with Similar Compounds
Similar compounds to 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester include:
N-acetylglucosamine: Another component of bacterial cell walls, but it lacks the carboxyethyl group.
Muramic acid: The parent compound from which this compound is derived.
N-acetylmuramic acid: An isomer of the compound with a different stereochemistry at the carboxyethyl group.
These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can affect their biological roles and chemical reactivity.
Properties
IUPAC Name |
methyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO8/c1-6(12(19)20-3)21-11(10(18)9(17)5-15)8(4-14)13-7(2)16/h4,6,8-11,15,17-18H,5H2,1-3H3,(H,13,16)/t6-,8+,9-,10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACAFEMSHRDPOQ-RMJBVJBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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